molecular formula C₇H₉NO₄S₂ B1145749 Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate CAS No. 317815-81-9

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate

Cat. No.: B1145749
CAS No.: 317815-81-9
M. Wt: 235.28
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Mechanism of Action

Preparation Methods

The preparation of Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate typically involves the electrophilic substitution reaction of 5-methyl-4-thiophenemethanol . In the presence of concentrated sulfuric acid, the hydroxyl group reacts with an electrophilic reagent such as sodium hypochlorite to form the corresponding intermediate. This intermediate is then reacted with sulfamic acid to yield the final product .

Chemical Reactions Analysis

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hypochlorite, and sulfamic acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of the sulfamoyl and carboxylate groups in this compound makes it distinct in its chemical behavior and applications .

Biological Activity

Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate (MMSTC) is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with a sulfamoyl group and a carboxylate group. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities, although comprehensive research on its specific mechanisms of action remains limited.

  • Molecular Formula : C₇H₉N₁O₄S₂
  • Molecular Weight : Approximately 235.28 g/mol
  • Structural Features : The compound features a thiophene ring with a sulfamoyl and carboxylate group, contributing to its chemical reactivity and potential interactions with biological molecules.

Biological Activity Overview

Research into the biological activity of MMSTC suggests several potential therapeutic applications:

  • Antimicrobial Properties : Preliminary studies indicate that MMSTC may exhibit antimicrobial effects, making it a candidate for further pharmacological exploration.
  • Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which could have implications in treating inflammatory diseases.
  • Interactions with Biomolecules : Initial findings suggest that MMSTC may interact with specific enzymes or receptors, influencing metabolic processes or signaling pathways within cells.

Although the precise mechanism of action for MMSTC is not fully elucidated, several hypotheses have been proposed based on its structural characteristics:

  • Enzyme Inhibition : The sulfonyl group in MMSTC may form strong interactions with amino acid residues in proteins, potentially leading to inhibition or modulation of enzyme activity.
  • Cellular Signaling Influence : The thiophene ring may participate in π-π interactions with aromatic residues, further influencing the biological activity of the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MMSTC, it can be compared to other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylateAminosulfonyl group instead of sulfamoylPotentially different biological activity due to amino substitution
5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl esterLacks methyl group on thiopheneMay exhibit different solubility and reactivity
3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl esterContains an aminosulfonyl groupDistinct reactivity patterns due to different substituents

The unique combination of functional groups in MMSTC distinguishes it from these compounds, potentially leading to unique chemical behavior and applications in medicinal chemistry.

Case Studies and Research Findings

While comprehensive clinical studies specifically focusing on MMSTC are lacking, related research provides insights into its potential applications:

  • Preclinical Studies : Investigations into similar thiophene derivatives have shown promising results in antimicrobial and anticancer activities. These findings suggest that MMSTC could be explored for similar therapeutic effects .
  • Biochemical Interaction Studies : Ongoing research aims to elucidate how MMSTC affects cellular functions through interactions with proteins and nucleic acids. This could pave the way for its application in drug development.

Properties

IUPAC Name

methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-4-6(14(8,10)11)5(3-13-4)7(9)12-2/h3H,1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYUFKOKLHCVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028524
Record name Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317815-81-9
Record name 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317815-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester
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